4-ethyl-N-(4-iodophenyl)benzamide
Description
4-Ethyl-N-(4-iodophenyl)benzamide is a benzamide derivative characterized by a 4-ethyl substituent on the benzoyl ring and a 4-iodophenyl group attached via the amide nitrogen. Its molecular formula is C₁₅H₁₄INO, with a molecular weight of 349.19 g/mol (calculated).
Benzamide derivatives are widely studied for their biological activities, including anticancer and enzyme modulation properties. The ethyl group at the 4-position may influence lipophilicity, while the iodophenyl moiety could enhance binding affinity in receptor-ligand interactions .
Properties
IUPAC Name |
4-ethyl-N-(4-iodophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INO/c1-2-11-3-5-12(6-4-11)15(18)17-14-9-7-13(16)8-10-14/h3-10H,2H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTFZHUBMSLTBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-(4-iodophenyl)benzamide typically involves the following steps:
Formation of 4-iodoaniline: This can be achieved through the iodination of aniline using iodine and an oxidizing agent such as sodium nitrite.
Acylation Reaction: The 4-iodoaniline is then subjected to an acylation reaction with 4-ethylbenzoyl chloride in the presence of a base such as pyridine or triethylamine to form this compound.
Industrial Production Methods
This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-N-(4-iodophenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Corresponding oxides or hydroxyl derivatives.
Reduction Products: Amines or other reduced forms.
Coupling Products: Biaryl compounds.
Scientific Research Applications
4-Ethyl-N-(4-iodophenyl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-ethyl-N-(4-iodophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Halogen-Substituted Benzamides
Halogen atoms (e.g., iodine, bromine) significantly impact physicochemical and biological properties:
Alkyl/Alkoxy-Substituted Benzamides
Alkyl and alkoxy groups modulate lipophilicity and solubility:
- Ethyl vs. Ethoxy : The ethyl group increases lipophilicity, favoring membrane permeability, while the ethoxy group may enhance solubility due to its polar oxygen atom .
- Dimethoxy Groups : Rip-B’s dimethoxy substituents improve binding to cellular targets, as seen in its antiproliferative effects against cancer cells (IC₅₀: 80% yield, m.p. 90°C) .
Heterocyclic and Complex Derivatives
- Nilotinib : A highly complex benzamide with multiple pharmacophores, demonstrating the importance of heterocycles in drug design .
- Thiazole Derivatives : The thiazole ring in 4-(diethylsulfamoyl)-N-[4-(4-iodophenyl)thiazol-2-yl]benzamide introduces π-π stacking capabilities, enhancing target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
